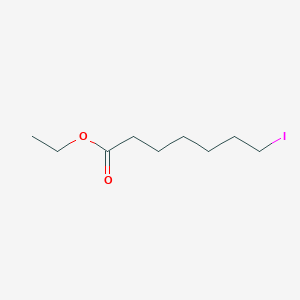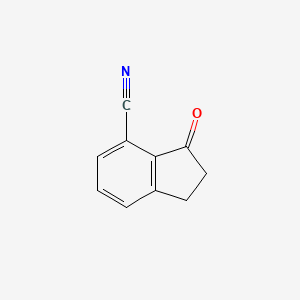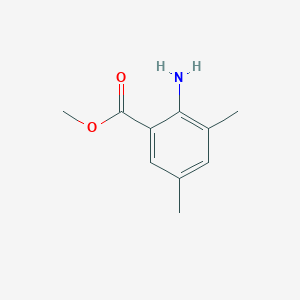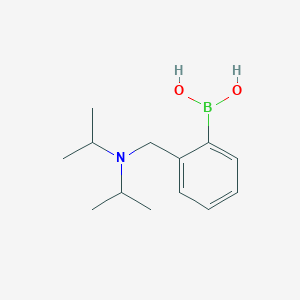
(2-((Diisopropylamino)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 95753-26-7 . It has a molecular weight of 235.13 and its molecular formula is C13H22BNO2 .
Molecular Structure Analysis
The molecular structure of “(2-((Diisopropylamino)methyl)phenyl)boronic acid” is represented by the InChI code: 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . The Canonical SMILES representation is: B(C1=CC=CC=C1CN(C©C)C©C)(O)O .Physical And Chemical Properties Analysis
“(2-((Diisopropylamino)methyl)phenyl)boronic acid” has a molecular weight of 235.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 235.1743591 g/mol .Aplicaciones Científicas De Investigación
“(2-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H22BNO2 . It has a molecular weight of 235.13 . This compound is used for experimental and research purposes .
-
Scientific Field: Biochemistry
- Application : Boronic acids can act as receptors and sensors for carbohydrates .
- Methods of Application : This involves the interaction of boronic acids with diols in carbohydrates to form cyclic boronate esters .
- Results or Outcomes : This property allows boronic acids to be used in the detection and quantification of carbohydrates .
-
Scientific Field: Medicine
- Application : Boronic acids can be used in neutron capture therapy for cancer .
- Methods of Application : Boron-containing compounds are introduced into cancer cells and irradiated with neutrons, causing the boron atoms to disintegrate and destroy the cancer cells .
- Results or Outcomes : This therapy can selectively kill cancer cells while sparing healthy cells .
-
Scientific Field: Organic Chemistry
- Application : Boronic acids are used in organic synthesis .
- Methods of Application : One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .
- Results or Outcomes : This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Scientific Field: Material Science
- Application : Boronic acids can be used in the creation of boron-containing polymers .
- Methods of Application : Boronic acids can react with diols to form boronate esters, which can be polymerized to form boron-containing polymers .
- Results or Outcomes : These polymers have unique properties and can be used in a variety of applications, such as sensors and drug delivery systems .
-
Scientific Field: Analytical Chemistry
- Application : Boronic acids can be used in the development of sensors for the detection of various analytes .
- Methods of Application : This involves the use of boronic acids as recognition elements in the design of sensors. The interaction of boronic acids with analytes leads to changes in the properties of the sensor, which can be measured .
- Results or Outcomes : This approach has been used to develop sensors for a variety of analytes, including glucose, fructose, and other sugars .
-
Scientific Field: Drug Discovery
- Application : Boronic acids are used in the development of new drugs .
- Methods of Application : Boronic acids can be used as building blocks in the synthesis of drug molecules. They can also be used as pharmacophores, parts of a molecule that are responsible for its biological activity .
- Results or Outcomes : Boronic acids have been used in the development of a number of drugs, including bortezomib, a drug used in the treatment of multiple myeloma .
Safety And Hazards
Propiedades
IUPAC Name |
[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJANVKXMUYIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467288 |
Source


|
| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Diisopropylamino)methyl)phenyl)boronic acid | |
CAS RN |
95753-26-7 |
Source


|
| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
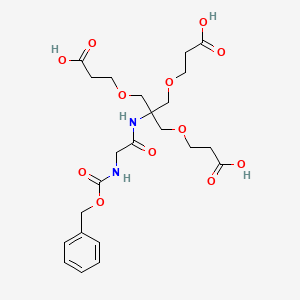
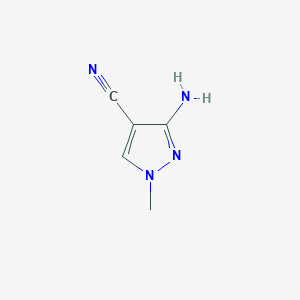
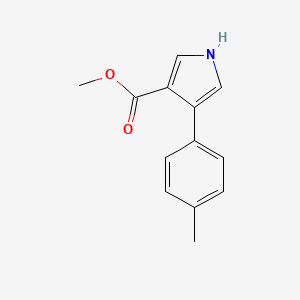
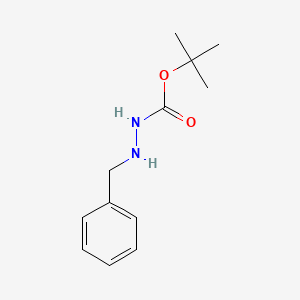
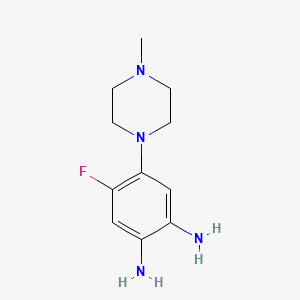
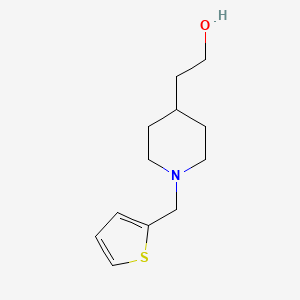
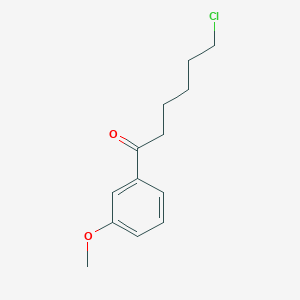
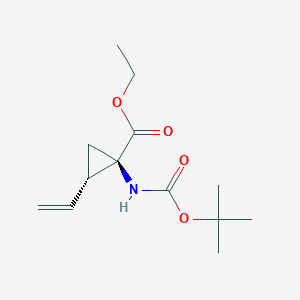
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
